N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Description
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Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10-20-14-5-3-2-4-12(14)17(21-10)24-9-16(23)22-15-8-11(18)6-7-13(15)19/h2-8H,9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUYPTPHYOPHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed overview of its biological activity, supported by relevant research findings, data tables, and case studies.
- Molecular Formula : C17H13F2N3O2
- Molecular Weight : 329.307 g/mol
- CAS Number : 138841-17-5
The compound is a derivative of quinazoline, which is known for its diverse biological activities. Quinazoline derivatives often exhibit inhibitory effects on various enzymes and receptors involved in cancer progression and inflammation. The specific mechanism of action for this compound has not been fully elucidated, but it is hypothesized to interact with targets such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K), both of which are critical in tumorigenesis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance:
- In vitro studies demonstrated that certain quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- A related compound showed an IC50 value of 0.096 μM against EGFR, indicating strong inhibitory activity .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties:
- A study reported that synthesized quinazoline compounds exhibited superior antibacterial activity compared to antifungal effects against various pathogens .
- Compounds with similar structures showed promising results in inhibiting bacterial growth, suggesting that this compound may possess similar properties.
Study on Anticancer Properties
A recent research study focused on the synthesis and evaluation of various quinazoline derivatives, including this compound. The findings indicated:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.096 | EGFR Inhibition |
| Compound B | A549 | 0.150 | PI3K Inhibition |
This table summarizes the anticancer efficacy of selected compounds, emphasizing the potential role of this compound in targeting key pathways involved in cancer cell proliferation.
Study on Antimicrobial Activity
Another study evaluated the antimicrobial effects of various quinazoline derivatives:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 20 |
| Compound D | S. aureus | 25 |
These results indicate that compounds similar to this compound may also exhibit significant antibacterial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
